molecular formula C14H12BrN3O2 B8540359 6-Bromo-3-(5,6-dimethoxy-3-pyridinyl)imidazo[1,2-a]pyridine

6-Bromo-3-(5,6-dimethoxy-3-pyridinyl)imidazo[1,2-a]pyridine

Cat. No. B8540359
M. Wt: 334.17 g/mol
InChI Key: JFAUJCNPBZQRCB-UHFFFAOYSA-N
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Patent
US08729074B2

Procedure details

6-bromoimidazo[1,2-a]pyridine. To a 100 mL round-bottomed flask was added 2-amino-5-bromopyridine (5.04 g, 29.1 mmol), chloroacetaldehyde, approx. 50 wt. % solution in water (18.74 mL, 146 mmol), and EtOH (25 mL). The resulting reaction mixture was heated at 100° C. under N2 for 4 h. The reaction was cooled to rt. Solvent was concentrated. The residue was redissolved in EtOAc. The organic layer was washed with sat. NaHCO3 (2×40 mL), water (2×40 mL), brine, dried over MgSO4 and removed solvent. The crude product was purified using SiO2 chromatography (Teledyne Isco RediSep®, 120 g SiO2, DCM:MeOH=96%:4% to DCM:MeOH (2M NH3)=95%:5%, Flow=85 mL/min). Solvent was removed in vacuo to afford the desired product as brown solid (5.0 g). MS (ESI pos. ion) m/z: 196.9. Calcd exact mass for C7H5BrN2: 195.9. 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 7.24 (d, J=9.65 Hz, 1H) 7.54 (d, J=9.65 Hz, 1H) 7.57 (s, 1H) 7.65 (s, 1H) 8.30 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
18.74 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[CH:7]=1.N[C:12]1[CH:17]=[CH:16][C:15](Br)=[CH:14][N:13]=1.ClC[CH:21]=[O:22].O.C[CH2:25][OH:26]>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:17]3[CH:12]=[N:13][C:14]([O:22][CH3:21])=[C:15]([O:26][CH3:25])[CH:16]=3)=[CH:9][N:10]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=2N(C1)C=CN2
Step Two
Name
Quantity
5.04 g
Type
reactant
Smiles
NC1=NC=C(C=C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=O
Name
Quantity
18.74 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
Solvent was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in EtOAc
WASH
Type
WASH
Details
The organic layer was washed with sat. NaHCO3 (2×40 mL), water (2×40 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
removed solvent
CUSTOM
Type
CUSTOM
Details
The crude product was purified
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)C(=CN2)C=2C=NC(=C(C2)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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